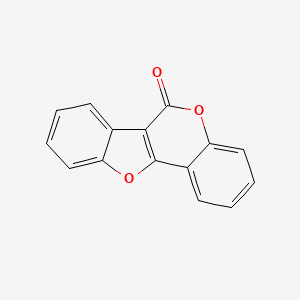

Coumestan

Description

This compound has been reported in Phaseolus vulgaris with data available.

structure in first source

Structure

3D Structure

Properties

CAS No. |

479-12-9 |

|---|---|

Molecular Formula |

C15H8O3 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

[1]benzofuro[3,2-c]chromen-6-one |

InChI |

InChI=1S/C15H8O3/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8H |

InChI Key |

JBIZUYWOIKFETJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O |

Other CAS No. |

479-12-9 |

Synonyms |

(1)benzoxolo(3,2-c)chromen-6-one coumestan |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Properties of Coumestan

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fundamental chemical and physical properties of coumestan, its synthesis, natural occurrence, and its significant impact on key biological signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic organic compound that forms the central core of a class of natural products known as coumestans.[1] Its structure consists of a benzofuro[3,2-c]chromen-6-one ring system.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₈O₃ | [1][2] |

| Molar Mass | 236.22 g/mol | [1][3] |

| Melting Point | 187 to 188 °C | [1] |

| IUPAC Name | 6H-Benzofuro[3,2-c][4]benzopyran-6-one | [1][2] |

| Systematic IUPAC Name | Pterocarp-6a(11a)-en-6-one | [1] |

| CAS Number | 479-12-9 | [1][2] |

Solubility:

Spectroscopic Data:

Detailed spectroscopic data (UV-Vis, IR, 1H NMR, and 13C NMR) with full peak assignments for the unsubstituted this compound molecule is not extensively reported. The following table summarizes available data for the closely related and well-studied derivative, coumestrol, and general expectations for the this compound core.

Table 2: Spectroscopic Data for Coumestrol and Expected Data for this compound

| Spectroscopic Technique | Observed/Expected Data | Reference(s) |

| UV-Vis (for Coumestrol) | λmax at 244 nm and 344 nm | [3] |

| Infrared (IR) | Expected characteristic peaks for C=O (lactone), C-O-C (ether), and aromatic C=C stretching. | [4] |

| 1H NMR | Expected signals in the aromatic region (δ 7-8 ppm). | [4] |

| 13C NMR | Expected signals for carbonyl carbon (lactone), aromatic carbons, and carbons of the furan and pyran rings. | [4] |

Experimental Protocols

Synthesis of 6H-Benzofuro[3,2-c][4]benzopyran-6-ones (Coumestans)

This protocol describes a general method for the synthesis of the this compound ring system.[4]

Methodology:

-

Etherification: A mixture of a 4-hydroxy-2H-1-benzopyran-2-one derivative (1 equivalent), 2-bromocyclohexan-1-one (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in dry acetone is refluxed for 30 hours.

-

Filtration and Evaporation: The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.

-

Purification: The residue is treated with crushed ice to precipitate the solid product, which is then recrystallized from ethanol.

-

Cyclization: The purified product is heated with polyphosphoric acid (PPA) at 95-100°C for 2 hours.

-

Dehydrogenation: The resulting tetracyclic intermediate is dehydrogenated using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in anhydrous benzene to yield the final 6H-benzofuro[3,2-c][4]benzopyran-6-one.

Synthetic workflow for this compound.

Soxhlet Extraction of Coumestans from Red Clover (Trifolium pratense L.)

This protocol outlines a standard procedure for the extraction of coumestans and other isoflavones from red clover.[6]

Methodology:

-

Sample Preparation: 5 grams of dried and powdered red clover plant material are used.

-

Soxhlet Setup: The powdered material is placed in a Soxhlet extraction apparatus.

-

Solvent: 50 mL of 70% ethanol is added to the flask.

-

Extraction: The solvent is heated to its boiling point (approximately 79°C) and the extraction is carried out for a specified duration (e.g., several hours).

-

Separation: After extraction, the solution is separated from the plant material.

-

Analysis: The resulting extract can be analyzed for its this compound content using techniques such as HPLC-MS.

Soxhlet extraction workflow.

Biological Activities and Signaling Pathways

Coumestans, particularly coumestrol, are well-known phytoestrogens that exert their biological effects by interacting with estrogen receptors (ERs), showing a higher binding affinity for ERβ over ERα. Beyond their estrogenic activity, coumestans modulate key cellular signaling pathways implicated in cancer and other diseases.

Modulation of the PI3K/AKT Signaling Pathway

Coumestrol has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is crucial for cell survival, growth, and proliferation. In several cancer cell lines, coumestrol has been observed to inhibit the phosphorylation of key proteins in this pathway, leading to decreased cell viability and induction of apoptosis.

This compound's effect on PI3K/AKT pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Coumestrol has been demonstrated to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK1/2, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

This compound's effect on MAPK pathway.

Experimental Protocols for Biological Assays

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cancer cell viability.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (or a vehicle control, typically DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

MTT assay workflow.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of specific proteins in a signaling pathway.

Methodology:

-

Cell Lysis: Cells treated with this compound are harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-AKT).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western blot workflow.

References

Natural Sources of Coumestan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of coumestan derivatives, focusing on coumestrol, wedelolactone, and psoralidin. The document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key biological signaling pathways affected by these compounds.

Introduction to Coumestans

Coumestans are a class of polycyclic aromatic compounds characterized by a coumarin nucleus fused to a benzofuran ring.[1] These phytoestrogens are secondary metabolites found in a variety of plants and have garnered significant interest in the scientific community due to their diverse pharmacological activities. These activities include estrogenic, anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] This guide will focus on three prominent this compound derivatives: coumestrol, wedelolactone, and psoralidin, exploring their primary natural sources and the methodologies to isolate and quantify them.

Primary Natural Sources and Quantitative Data

This compound derivatives are predominantly found in the plant kingdom, with significant concentrations in the Fabaceae (legume) and Asteraceae (daisy) families.[2] The concentration of these compounds can vary significantly based on the plant species, cultivar, environmental conditions, and the presence of stressors like fungal infections.[3][4]

Coumestrol

Coumestrol is one of the most well-studied coumestans and is known for its potent estrogenic activity.[3] It is found in a variety of legumes and forage crops.

Table 1: Quantitative Data for Coumestrol in Various Natural Sources

| Natural Source | Plant Part | Concentration Range (µg/g of Dry Matter) | Reference(s) |

| Alfalfa (Medicago sativa) | Whole Herbage | 15 - 225 | [5] |

| Alfalfa (Medicago sativa) | Leaves | 86 - 257 | [1] |

| Alfalfa (Medicago sativa) | Different Populations | 82.18 - 619.53 | [6] |

| Alfalfa (Medicago sativa) | Different Cultivars | 148 - 248 | [5] |

| Red Clover (Trifolium pratense) | - | ~13,000 (1.3 g/100 g) | [5] |

| Soybean Sprouts (Glycine max) | Whole Sprout | 1.76 ± 0.13 | [7][8] |

| Soybean Sprouts (Glycine max) | Hypocotyls | 4.11 ± 0.04 | [7] |

| White Radish Sprouts | Whole Sprout | 1.51 ± 0.05 | [8] |

| Broccoli Sprouts | Whole Sprout | 0.98 ± 0.02 | [8] |

| Pea Sprouts | Whole Sprout | 0.97 ± 0.05 | [8] |

Wedelolactone

Wedelolactone is a key bioactive compound isolated from plants of the Asteraceae family, notably Eclipta prostrata (syn. Eclipta alba).[6][9] It is recognized for its anti-inflammatory, anti-cancer, and hepatoprotective properties.[6][9]

Table 2: Quantitative Data for Wedelolactone in Eclipta prostrata

| Plant Part | Extraction Method | Concentration (mg/g of Dry Matter) | Reference(s) |

| Leaves | Soxhlet (Methanol) | 0.7 - 5.05 | [10] |

| Aerial Parts | Heat Reflux (Ethanol-water) | 3.89 ± 0.11 | [10] |

| Aerial Parts | Heat Reflux (Methanol-water) | 2.8 | [10] |

| Leaves | - | 2.84 (0.284%) | [11] |

| Aerial Parts | Ultrasound-assisted (70% Ethanol) | 3.786 | [11] |

| Aerial Parts | Conventional (70% Ethanol) | 1.729 | [11] |

Psoralidin

Psoralidin is a this compound derivative isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine.[12][13] It exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[13]

Table 3: Quantitative Data for Psoralidin in Psoralea corylifolia

| Plant Part | Extraction Method | Concentration (mg/g) | Reference(s) |

| Seeds | 70% Ethanol Extract | 1.310 ± 0.010 | [14] |

Experimental Protocols

The extraction and quantification of this compound derivatives from plant matrices require specific and optimized protocols. The choice of method depends on the target compound, the plant material, and the desired scale of extraction.

Extraction Methodologies

This conventional method is effective for exhaustive extraction.[15]

-

Sample Preparation: Dry the leaves of Eclipta alba and grind them into a fine powder.

-

Apparatus Setup: Assemble a Soxhlet apparatus with a round-bottom flask, a thimble holder, and a condenser.

-

Extraction:

-

Place a known quantity (e.g., 2 g) of the powdered plant material into a cellulose thimble.

-

Place the thimble inside the thimble holder.

-

Add a suitable solvent, such as methanol (e.g., 200 mL), to the round-bottom flask.

-

Heat the flask using a heating mantle to the boiling point of the solvent.

-

Allow the extraction to proceed for a defined period (e.g., 6 hours), with the solvent continuously cycling through the plant material.[10]

-

-

Concentration: After extraction, evaporate the solvent from the flask using a rotary evaporator to obtain the crude extract.

UAE is a modern and efficient method that utilizes acoustic cavitation to enhance extraction.[16][17]

-

Sample Preparation: Grind the seeds of Psoralea corylifolia into a fine powder.

-

Extraction:

-

Place a known amount of the powdered seeds into an extraction vessel.

-

Add an optimized extraction solvent. For psoralidin, an ionic liquid solution (e.g., 0.6 M [HMIM]PF6 in 75% ethanol) has been shown to be effective.[16]

-

Optimize parameters such as the solid-to-liquid ratio, ultrasonic power (e.g., 300 W), and extraction time.[16]

-

Immerse the ultrasonic probe or place the vessel in an ultrasonic bath and sonicate for the determined time.

-

-

Separation: After extraction, centrifuge or filter the mixture to separate the extract from the solid plant material.

-

Concentration: Remove the solvent to yield the crude extract.

Purification: Column Chromatography

Column chromatography is a standard technique for isolating and purifying individual coumestans from a crude extract.

-

Stationary Phase Preparation: Pack a glass column with a suitable adsorbent, such as silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity. For wedelolactone, a gradient of dichloromethane-methanol-acetic acid can be used.[18]

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure compound and evaporate the solvent.

Quantification: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with MS is a powerful analytical technique for the sensitive and selective quantification of coumestans.[12][19][20]

-

Sample Preparation: Dissolve the purified compound or a known amount of crude extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is typical.

-

Flow Rate: A standard flow rate is around 0.5-1.0 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is frequently used, often in negative ion mode for coumestans.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

-

Quantification: Create a calibration curve using a certified reference standard of the target this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Key Signaling Pathways and Visualizations

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Several this compound derivatives have been shown to inhibit this pathway in cancer cells, leading to apoptosis.[10][21][22][23]

Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation. Wedelolactone has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[24][25][26]

Caption: Wedelolactone's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Coumestrol and psoralidin can modulate this pathway.[9][27][28]

Caption: Modulation of the MAPK signaling pathway by coumestans.

Conclusion

This technical guide provides a foundational understanding of the natural sources of key this compound derivatives, their quantitative analysis, and their interaction with critical cellular signaling pathways. The presented data and methodologies offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the diverse range of coumestans and their mechanisms of action will continue to unveil their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Phytoestrogens in Medicago sativa L. and Grazing Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. byvalenti.com [byvalenti.com]

- 5. mdpi.com [mdpi.com]

- 6. agrisp.com [agrisp.com]

- 7. Effective methods for increasing coumestrol in soybean sprouts | PLOS One [journals.plos.org]

- 8. Effective methods for increasing coumestrol in soybean sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Ionic Liquid-Based Ultrasonic-Assisted Extraction to Analyze Seven Compounds in Psoralea Fructus Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. CN103951672A - Method for extracting wedelolactone and method for determining solubility of wedelolactone - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Coumestans in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestans, a class of polycyclic aromatic secondary metabolites, are phytoalexins and phytoestrogens found predominantly in leguminous plants. Their diverse biological activities, including estrogenic, antioxidant, and anticancer properties, have garnered significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the biosynthesis of coumestans in plants, detailing the enzymatic steps, key intermediates, and regulatory networks. The guide is intended to serve as a comprehensive resource for researchers seeking to understand and manipulate this important biosynthetic pathway for various applications.

Introduction

Coumestans are characterized by a tetracyclic ring structure derived from the isoflavonoid branch of the phenylpropanoid pathway. The most well-known coumestan is coumestrol, which accumulates in various legumes, particularly in response to biotic and abiotic stresses. The biosynthesis of coumestans is a complex process involving a series of enzymatic reactions that convert intermediates from the general phenylpropanoid pathway into the final this compound scaffold. Understanding this pathway is crucial for efforts to enhance the production of these valuable compounds in plants or to engineer their synthesis in microbial systems.

The this compound Biosynthetic Pathway

The biosynthesis of coumestans begins with the general phenylpropanoid pathway, which provides the precursor L-phenylalanine. This is then converted through a series of steps to the chalcone, which serves as a key branch point for various flavonoid classes, including isoflavonoids.

From Phenylalanine to Isoflavones

The initial steps of the pathway leading to the isoflavone precursors, daidzein and genistein, are well-characterized. The key enzymes involved are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone. This is the committed step for isoflavonoid biosynthesis.

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to the corresponding isoflavone (e.g., daidzein from 2,7,4'-trihydroxyisoflavanone and genistein from 2,5,7,4'-tetrahydroxyisoflavanone).

The Branch Pathway to Coumestans

The biosynthesis of coumestans from isoflavones is a more complex and less completely understood process. The proposed pathway involves the conversion of isoflavones to pterocarpans, which are then further oxidized to form coumestans.[1] The key enzymes in this branch are:

-

Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 2' position of the isoflavone B-ring. This is a critical step directing the pathway towards pterocarpans and coumestans.

-

Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of 2'-hydroxyisoflavones to produce isoflavanones.

-

Vestitone Reductase (VR): Reduces the keto group of vestitone (a 2'-hydroxyisoflavanone) to form an isoflavanol.

-

Pterocarpan Synthase (PTS): Catalyzes the cyclization of the isoflavanol to form the pterocarpan skeleton (e.g., medicarpin).

-

Pterocarpan 6a-Hydroxylase (P6aH): A cytochrome P450 monooxygenase that hydroxylates the pterocarpan at the 6a position. This is a key step leading to the formation of coumestans.

-

Final Cyclization and Oxidation: The final steps are thought to involve dehydration and further oxidation to form the characteristic lactone ring of the this compound scaffold. The exact enzymes catalyzing these final steps are not yet fully elucidated.

Below is a diagram illustrating the core biosynthetic pathway leading to coumestans.

Caption: Overview of the this compound biosynthesis pathway in plants.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the enzymes in the this compound biosynthetic pathway are essential for understanding the flux through the pathway and for metabolic engineering efforts. The available data are summarized in the table below. It is important to note that kinetic parameters can vary depending on the plant species, enzyme source, and assay conditions.

| Enzyme | Substrate | Km (µM) | Vmax (units) | kcat (s⁻¹) | Source Organism | Reference |

| Pterocarpan Synthase (PTS) | (3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol | 680 | 2,674 (picokatals/µg) | - | Glycyrrhiza echinata | [2] |

| Isoflav-3-ene Synthase (I3S) | (3R,4R)-DMI | - | 151.6 (µmol min⁻¹ mg⁻¹) | - | Glycine max | [3] |

Regulation of this compound Biosynthesis

The biosynthesis of coumestans is tightly regulated at the transcriptional level in response to various developmental and environmental cues. Elicitors, such as fungal cell wall fragments and signaling molecules like jasmonic acid (JA) and salicylic acid (SA), are potent inducers of this compound accumulation.

Signaling Pathways

Jasmonate Signaling: Jasmonic acid and its derivatives are key signaling molecules in plant defense responses. Upon perception of an elicitor, JA levels rise, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This derepresses the activity of transcription factors such as MYC2, which can then activate the expression of genes encoding enzymes in the isoflavonoid and this compound biosynthetic pathways.

Salicylic Acid Signaling: Salicylic acid is another crucial phytohormone involved in plant defense, particularly against biotrophic pathogens. SA signaling can interact with the JA pathway, often in an antagonistic manner, to fine-tune the defense response. The crosstalk between SA and JA signaling allows the plant to mount a specific defense tailored to the type of pathogen encountered.

The following diagram illustrates the simplified signaling cascade leading to the activation of this compound biosynthesis.

Caption: Simplified model of elicitor-induced signaling pathways regulating this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is adapted from established methods for measuring CHS activity.

Objective: To determine the enzymatic activity of Chalcone Synthase by measuring the formation of naringenin chalcone.

Materials:

-

Enzyme extract containing CHS

-

p-Coumaroyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Methanol

-

Spectrophotometer or HPLC system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 250 µL:

-

50 µM p-coumaroyl-CoA

-

100 µM malonyl-CoA

-

20 µg of purified CHS protein or crude enzyme extract

-

100 mM potassium phosphate buffer (pH 7.0)

-

-

Incubation: Incubate the reaction mixture at 30°C for 50 minutes. A negative control using a protein extract from an empty vector should be included.

-

Extraction: Stop the reaction by adding 300 µL of ethyl acetate. Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

-

Sample Preparation: Carefully transfer the upper ethyl acetate phase to a new tube. Repeat the extraction of the aqueous phase with another 300 µL of ethyl acetate. Combine the ethyl acetate fractions and evaporate to dryness under a vacuum.

-

Analysis: Dissolve the dried residue in 100 µL of methanol. Analyze the formation of naringenin chalcone using a spectrophotometer (absorbance at ~370 nm) or by HPLC with a C18 column and a suitable gradient of acetonitrile and water.

Isoflavone Synthase (IFS) Enzyme Assay

This protocol is for the in vitro assay of IFS activity using microsomes from yeast expressing the IFS enzyme.

Objective: To measure the conversion of flavanones (naringenin or liquiritigenin) to 2-hydroxyisoflavanones.

Materials:

-

Yeast microsomes containing recombinant IFS

-

Naringenin or Liquiritigenin (substrate)

-

NADPH

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

Methanol

-

HPLC-MS system

Procedure:

-

Reaction Mixture: In a glass vial, combine the following:

-

100 µM Naringenin or Liquiritigenin

-

1 mM NADPH

-

50-100 µg of microsomal protein

-

100 mM potassium phosphate buffer (pH 7.5) to a final volume of 500 µL.

-

-

Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Extraction: Stop the reaction by adding 500 µL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation: Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Analysis: Reconstitute the sample in methanol and analyze by HPLC-MS to identify and quantify the 2-hydroxyisoflavanone product, which can be subsequently dehydrated to the corresponding isoflavone for easier detection.

Pterocarpan Synthase (PTS) Enzyme Assay

This protocol is based on the characterization of PTS from Glycyrrhiza echinata.[2]

Objective: To determine the activity of Pterocarpan Synthase by measuring the conversion of a dihydroxyisoflavanol to a pterocarpan.

Materials:

-

Purified recombinant PTS enzyme

-

(3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol (substrate)

-

Sodium phosphate buffer (100 mM, pH 6.6)

-

Ethyl acetate

-

Methanol

-

HPLC system

Procedure:

-

Reaction Setup: In a final volume of 250 µL, combine:

-

41 µM (3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol

-

Purified PTS enzyme (e.g., 1 µg)

-

100 mM sodium phosphate buffer (pH 6.6)

-

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.

-

Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge.

-

Analysis: Analyze the ethyl acetate extract by HPLC to quantify the formation of medicarpin.

Conclusion

The biosynthesis of coumestans is a complex and highly regulated pathway that is of significant interest to researchers in plant science, natural product chemistry, and drug development. While the main enzymatic steps have been elucidated, further research is needed to fully characterize all the enzymes involved, particularly in the final steps of this compound formation. A deeper understanding of the regulatory networks controlling this pathway will be crucial for developing strategies to enhance the production of these valuable compounds for pharmaceutical and nutraceutical applications. This guide provides a solid foundation for researchers to delve into the fascinating world of this compound biosynthesis.

References

- 1. Cloning, expression and purification of isoflavone-2'-hydroxylase from Astragalus membranaceus Bge. Var. mongolicus (Bge.) Hsiao - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pterocarpan synthase (PTS) structures suggest a common quinone methide–stabilizing function in dirigent proteins and proteins with dirigent-like domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning and biochemical characterization of isoflav-3-ene synthase, a key enzyme of the biosyntheses of (+)-pisatin and coumestrol - PMC [pmc.ncbi.nlm.nih.gov]

Coumestan: A Comprehensive Technical Guide to its Phytoestrogenic Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestans, a class of polyphenolic compounds naturally occurring in various plants, have garnered significant scientific interest due to their potent phytoestrogenic activity. This technical guide provides an in-depth exploration of coumestans, with a primary focus on coumestrol, the most biologically active member of this family. It details their chemical nature, mechanism of action as estrogen receptor modulators, and their influence on key cellular signaling pathways. This document summarizes quantitative data on their biological activity, presents detailed experimental protocols for their study, and offers visual representations of their molecular interactions to serve as a valuable resource for researchers in pharmacology, endocrinology, and drug development.

Introduction to Coumestans

Coumestans are a subgroup of phytoestrogens characterized by a specific four-ring heterocyclic structure, which is structurally similar to estradiol, the primary female sex hormone.[1] This structural similarity allows them to bind to and activate estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens.[1] Coumestrol is the most well-known and potent coumestan, found in high concentrations in plants like clover, alfalfa sprouts, and soybeans.[1] Its estrogenic activity is reported to be 30 to 100 times greater than that of isoflavones, another major class of phytoestrogens.[1]

Mechanism of Action: Estrogen Receptor Modulation

The primary mechanism through which coumestans exert their biological effects is by binding to estrogen receptors, ERα and ERβ.[1] Coumestrol exhibits a high binding affinity for both ER subtypes, with some studies indicating a preferential binding to ERβ.[1][2] This interaction initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological responses.

The binding of coumestrol to ERs can lead to both estrogenic (agonist) and anti-estrogenic (antagonist) effects, depending on the target tissue, the concentration of endogenous estrogens, and the relative expression levels of ERα and ERβ.[3]

Estrogen Receptor Signaling Pathway

The classical pathway of estrogen action involves the binding of the ligand to the ER in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: Classical Estrogen Receptor Signaling Pathway Activated by Coumestrol.

Quantitative Data on Biological Activity

The estrogenic potency of coumestrol has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, including receptor binding affinities and effective concentrations for different biological endpoints.

Table 1: Estrogen Receptor Binding Affinity of Coumestrol

| Compound | Receptor | Relative Binding Affinity (RBA, %) (Estradiol = 100%) | Reference |

| Coumestrol | ERα | 94 | [1] |

| Coumestrol | ERβ | 185 | [1] |

Table 2: In Vitro Estrogenic and Cytotoxic Activity of Coumestrol

| Assay | Cell Line | Endpoint | Value | Reference |

| ERE Reporter Assay | MVLN (Breast Cancer) | EC50 | 0.2 µM (for ERα) | [4] |

| ERE Reporter Assay | U2OS (Osteosarcoma) | EC50 | 0.025 µM (for ERβ) | [4] |

| Cell Proliferation | MCF-7 (Breast Cancer) | IC50 | Not explicitly stated, but showed inhibition | [5] |

| Cell Proliferation | ES2 (Ovarian Cancer) | IC50 | 50 µM | [6] |

| Apoptosis Induction | HCT 116 (Colorectal Cancer) | Effective Concentration | 100 µM | [7] |

Key Signaling Pathways Modulated by Coumestrol

Beyond the classical ERE-mediated signaling, coumestrol has been shown to influence other critical intracellular signaling pathways, contributing to its diverse biological effects, including anti-cancer and metabolic regulatory properties.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Studies have shown that coumestrol can modulate this pathway, often leading to the inhibition of cancer cell growth.[8][9] In some contexts, coumestrol has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis.[6]

Caption: Modulation of the PI3K/Akt Signaling Pathway by Coumestrol.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a central role in cell proliferation, differentiation, and survival. Coumestrol has been shown to influence this pathway, with effects being cell-type specific. In some cancer cells, coumestrol can inhibit the phosphorylation of ERK1/2, leading to reduced proliferation and migration. Conversely, in other cell types, it may activate this pathway.

Caption: Coumestrol's Influence on the MAPK/ERK Signaling Cascade.

Intrinsic Apoptosis Pathway

Coumestrol has demonstrated pro-apoptotic effects in various cancer cell lines.[5][7] This is often mediated through the intrinsic apoptosis pathway, which is initiated by mitochondrial dysfunction. Coumestrol can induce the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c.[5][10] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Caption: Intrinsic Apoptosis Pathway Induced by Coumestrol.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the phytoestrogenic activity of coumestans.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.

-

Materials:

-

Rat uterine cytosol (as a source of ERs)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (Coumestrol)

-

Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled estradiol.

-

In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [3H]-estradiol, and varying concentrations of either the test compound or unlabeled estradiol.

-

Incubate the mixture at 4°C for 16-20 hours to allow for competitive binding.

-

Add HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound ligand.

-

Add scintillation fluid to the pellets and measure radioactivity using a scintillation counter.

-

Plot the percentage of bound [3H]-estradiol against the log concentration of the competitor to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol).

-

Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.

-

Caption: Workflow for Competitive Estrogen Receptor Binding Assay.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

-

Materials:

-

MCF-7 cells

-

Culture medium (e.g., DMEM) without phenol red, supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

-

Test compound (Coumestrol)

-

17β-estradiol (positive control)

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or Sulforhodamine B)

-

-

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to attach.

-

Replace the medium with hormone-free medium and incubate for 24-72 hours to synchronize the cells and deplete any residual hormones.

-

Treat the cells with various concentrations of the test compound or estradiol. Include a vehicle control.

-

Incubate for 4-6 days.

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Plot the cell proliferation (as a percentage of the control) against the log concentration of the test compound to determine the EC50 value (the concentration that induces a half-maximal proliferative response).

-

Alkaline Phosphatase Induction Assay in Ishikawa Cells

This assay assesses the estrogenicity of a compound by measuring the induction of alkaline phosphatase (ALP), an estrogen-regulated enzyme, in the human endometrial adenocarcinoma cell line, Ishikawa.

-

Materials:

-

Ishikawa cells

-

Culture medium without phenol red, supplemented with charcoal-stripped fetal bovine serum

-

Test compound (Coumestrol)

-

17β-estradiol (positive control)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Cell lysis buffer

-

-

Procedure:

-

Seed Ishikawa cells in 96-well plates.

-

After cell attachment, replace the medium with hormone-free medium and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound or estradiol for 48-72 hours.

-

Wash the cells with PBS and lyse them.

-

Add the pNPP substrate to the cell lysates.

-

Incubate at 37°C and measure the absorbance at 405 nm at different time points.

-

Determine the ALP activity and plot it against the log concentration of the test compound to determine the EC50 value.

-

Conclusion

Coumestans, particularly coumestrol, represent a significant class of phytoestrogens with potent biological activities mediated primarily through their interaction with estrogen receptors. Their ability to modulate key signaling pathways such as PI3K/Akt and MAPK/ERK underscores their potential as therapeutic agents, particularly in the context of hormone-dependent cancers and metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these promising natural compounds. Further research is warranted to fully elucidate their tissue-specific effects and to explore their potential for clinical applications.

References

- 1. Coumestrol - Wikipedia [en.wikipedia.org]

- 2. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of in vitro tools to assess the estrogenic and antiestrogenic activity of phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of soy phytoestrogen coumestrol against human breast cancer MCF-7 cells: Insights into the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Coumestrol facilitates apoptosis in colorectal cancer cells by interacting with ZIP8 protein via the ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestrol, a naturally occurring compound found in various plants, including soybeans, clover, and alfalfa sprouts, has garnered significant scientific interest due to its diverse biological activities. As a prominent member of the coumestan class of phytoestrogens, its structural similarity to 17β-estradiol allows it to interact with estrogen receptors and modulate a variety of physiological processes. This technical guide provides a comprehensive overview of the biological activities of coumestrol and related compounds, with a focus on its estrogenic, anti-cancer, neuroprotective, and metabolic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Estrogenic and Anti-Estrogenic Activities

Coumestrol is recognized as one of the most potent phytoestrogens.[1] Its biological effects are primarily mediated through its interaction with estrogen receptors (ER), ERα and ERβ.[1][2]

Estrogen Receptor Binding Affinity

Coumestrol exhibits a high binding affinity for both ERα and ERβ, although it generally shows a preference for ERβ.[1][2] This selective binding affinity is a key determinant of its tissue-specific effects. While its affinity is weaker than that of endogenous 17β-estradiol, it is considerably higher than other well-known isoflavones like genistein and daidzein.[3]

Table 1: Relative Binding Affinity of Coumestrol for Estrogen Receptors

| Compound | Receptor | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Reference |

| Coumestrol | ERα | ~7% | [3] |

| Coumestrol | ERβ | ~35% | [1] |

| 17β-Estradiol | ERα, ERβ | 100% | N/A |

Uterotrophic Effects

In vivo studies have demonstrated the estrogenic activity of coumestrol through the uterotrophic assay, which measures the increase in uterine weight in ovariectomized rodents.[1][4] Subcutaneous administration of coumestrol has been shown to stimulate uterine growth, although to a lesser extent than 17β-estradiol.[1] Oral administration has shown less pronounced or no uterotrophic effects at lower doses.[1][4]

Anti-Cancer Activities

Coumestrol has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a chemotherapeutic or chemopreventive agent.[5][6][7]

Breast Cancer

In triple-negative inflammatory breast cancer (TN-IBC) cell lines, coumestrol has been shown to decrease cell viability, migration, and invasion.[6][8] It exerts its anti-cancer effects by reducing the phosphorylation of kinases in the MAPK/ERK and PI3K/AKT pathways.[6]

Prostate Cancer

Studies on PC3 and LNCaP prostate cancer cells have revealed that coumestrol can inhibit proliferation and migration while inducing apoptosis.[7] These effects are associated with the regulation of the AKT, ERK1/2, and JNK MAPK signaling cascades.[7]

Other Cancers

The anti-cancer activity of coumestrol has also been observed in lung cancer (A549), colon cancer (HCT 116, HT-29), and melanoma (SK-Mel 5, SK-Mel 28, SK-Mel 2) cell lines.[5] One of the proposed mechanisms for its broad anti-cancer effects is the direct inhibition of haspin kinase, an enzyme involved in cell proliferation.[5]

Table 2: IC50 Values of Coumestrol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SUM-149 (TN-IBC) | Breast Cancer | 13 (2D model) | [6] |

| MDA-IBC3 (TN-IBC) | Breast Cancer | 50 (3D model) | [6] |

| A549 | Lung Cancer | ~40 | [5] |

| HCT 116 | Colon Cancer | ~60 | [5] |

| HT-29 | Colon Cancer | ~70 | [5] |

| SK-Mel 5 | Melanoma | ~30 | [5] |

Neuroprotective Effects

Coumestrol has shown promise in protecting against neuronal damage in various models of neurological disorders. These neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[9][10] In models of neonatal hypoxia-ischemia, coumestrol has been found to attenuate brain mitochondrial dysfunction and long-term cognitive deficits.[11] It has also demonstrated protective effects against amyloid-β peptide- and lipopolysaccharide-induced toxicity in astrocytes.[12]

Effects on Bone Metabolism

Coumestrol exhibits beneficial effects on bone health by both inhibiting bone resorption and stimulating bone mineralization.[13][14] In organ culture studies, coumestrol increased the calcium content of embryonic chick femurs.[13][14] It also promotes the proliferation and osteoblastic differentiation of bone marrow stromal cells.[15] These effects suggest its potential as a therapeutic agent for bone diseases like osteoporosis.[13][14]

Metabolic Regulation

Coumestrol has been shown to have positive effects on metabolic health, particularly in the context of postmenopausal metabolic dysfunction.[1][4] In ovariectomized mice, coumestrol prevented body fat accumulation, adipocyte hypertrophy, and hepatic steatosis.[1][4] These effects are primarily mediated through ERβ and involve the regulation of proteins involved in the browning of white fat and insulin signaling pathways, such as the PI3K/Akt pathway.[1] Furthermore, in insulin-resistant hepatocytes, coumestrol was found to suppress sphingolipid accumulation by inhibiting the ceramide de novo synthesis pathway.[3]

Signaling Pathways

The diverse biological activities of coumestrol are mediated through the modulation of several key signaling pathways.

Caption: Estrogen Receptor Signaling Pathway of Coumestrol.

Caption: PI3K/Akt Signaling Pathway Modulated by Coumestrol.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the relative binding affinity of a test compound to the estrogen receptor.[16][17]

Materials:

-

Ovariectomized female rats (uteri source)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (competitor)

-

Test compound (coumestrol)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Cytosol Preparation:

-

Binding Assay:

-

A constant concentration of [3H]-17β-estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled test compound (coumestrol) or 17β-estradiol.

-

Incubate at 4°C for 18-24 hours.

-

-

Separation of Bound and Unbound Ligand:

-

Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.

-

The slurry is washed with buffer to remove unbound radioligand.

-

-

Quantification:

-

Ethanol is added to elute the bound [3H]-17β-estradiol from the HAP pellet.

-

The radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specifically bound [3H]-17β-estradiol against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

Caption: Workflow for Estrogen Receptor Competitive Binding Assay.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and proliferation.[18]

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

Test compound (coumestrol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of coumestrol and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.

-

Caption: Workflow for MTT Cell Proliferation Assay.

Conclusion

Coumestrol and its related compounds exhibit a broad spectrum of biological activities with significant therapeutic potential. Their ability to modulate estrogen receptor signaling, inhibit cancer cell growth, provide neuroprotection, enhance bone health, and regulate metabolism makes them compelling candidates for further investigation and drug development. This technical guide provides a foundational understanding of the multifaceted actions of coumestrol, offering valuable data and methodologies to aid researchers in their pursuit of novel therapeutic strategies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of these promising natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Coumestrol on Sphingolipid Signaling Pathway and Insulin Resistance Development in Primary Rat Hepatocytes [mdpi.com]

- 4. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumestrol Epigenetically Suppresses Cancer Cell Proliferation: Coumestrol Is a Natural Haspin Kinase Inhibitor [mdpi.com]

- 6. Phytoestrogen Coumestrol as an Anti-cancer Therapy against Triple-Negative Inflammatory Breast Cancer - ProQuest [proquest.com]

- 7. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. From Plants to Therapies: Exploring the Pharmacology of Coumestrol for Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phytoestrogen coumestrol attenuates brain mitochondrial dysfunction and long-term cognitive deficits following neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The protective effects of coumestrol against amyloid-β peptide- and lipopolysaccharide-induced toxicity on mice astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of coumestrol on bone metabolism in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Coumestrol on Bone Metabolism in Organ Culture [jstage.jst.go.jp]

- 15. Coumestrol promotes proliferation and osteoblastic differentiation in rat bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. epa.gov [epa.gov]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Agonistic and Antagonistic Dance of Coumestans with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestans, a class of phytoestrogens found in various plants such as clover and alfalfa sprouts, have garnered significant attention in the scientific community for their potent interactions with estrogen receptors (ERs). As non-steroidal compounds that mimic the action of endogenous estrogens, they present a complex profile of both estrogenic and anti-estrogenic activities. This technical guide provides an in-depth exploration of the mechanism of action of coumestans, with a primary focus on coumestrol, on estrogen receptors alpha (ERα) and beta (ERβ). It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the molecular interactions, cellular consequences, and experimental methodologies crucial for advancing research in this field.

Molecular Interaction with Estrogen Receptors

Coumestans, most notably coumestrol, exert their biological effects primarily through direct binding to ERα and ERβ, which are ligand-activated transcription factors. The structural similarity of coumestrol to 17β-estradiol allows it to fit into the ligand-binding pocket of the estrogen receptors, thereby initiating a cascade of molecular events typically triggered by endogenous estrogens.

Binding Affinity and Selectivity

Coumestrol demonstrates a significant binding affinity for both ER subtypes, although with a notable preference for ERβ.[1][2] This preferential binding is a key determinant of its tissue-specific effects. While its affinity is generally weaker than that of 17β-estradiol, it is considered one of a potent phytoestrogen.[1][3] The differential affinity for ERα and ERβ is a critical factor in its classification as a selective estrogen receptor modulator (SERM).

dot

Caption: Binding affinity of Coumestrol to ERα and ERβ.

Quantitative Binding Data

The binding affinity of coumestrol for ERα and ERβ has been quantified in numerous studies using various experimental assays. The following table summarizes key quantitative data, including dissociation constants (Kd), half-maximal inhibitory concentrations (IC50), and relative binding affinities (RBA).

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| Coumestrol | ERα | Fluorescence Polarization | 32.66 | µM (Kd) | [4] |

| Coumestrol | ERβ | Fluorescence Polarization | 36.14 | µM (Kd) | [4] |

| Coumestrol | ERα | Competitive Binding | 94% of Estradiol | RBA | [5] |

| Coumestrol | ERβ | Competitive Binding | 185% of Estradiol | RBA | [5] |

| Coumestrol | ERα | Reporter Gene Assay | 67 | nM (EC50) | [6] |

| Coumestrol | ERβ | Reporter Gene Assay | 21 | nM (EC50) | [6] |

| Coumestrol | ES2 Cells | Cell Proliferation | 50 | µM (IC50) | [7] |

Modulation of Estrogen Receptor Signaling

Upon binding, coumestrol can act as either an agonist, mimicking the effects of estradiol, or as an antagonist, blocking the receptor's activity. This dual activity is tissue-dependent and is influenced by the local concentration of endogenous estrogens and the relative expression levels of ERα and ERβ.

Agonistic Effects

In many tissues, coumestrol acts as an ER agonist, initiating the classical genomic signaling pathway. This involves the dimerization of the receptor, its translocation to the nucleus, and the subsequent binding to estrogen response elements (EREs) on the DNA. This, in turn, modulates the transcription of target genes, leading to estrogenic responses such as cell proliferation in estrogen-dependent breast cancer cell lines like MCF-7.[8][9]

Antagonistic Effects

Conversely, coumestrol can exhibit anti-estrogenic properties. In the presence of more potent estrogens like estradiol, coumestrol can act as a competitive inhibitor, displacing the endogenous ligand and leading to a weaker overall estrogenic signal. This antagonistic action has been observed in certain contexts, contributing to its potential role in the prevention of hormone-dependent cancers.

dot

Caption: Genomic signaling pathway of Coumestrol.

Experimental Protocols

The investigation of coumestan's interaction with estrogen receptors relies on a variety of well-established in vitro assays. The following sections detail the methodologies for key experiments.

Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound (coumestrol) for estrogen receptors by measuring its ability to compete with a radiolabeled estrogen (e.g., [3H]-estradiol).

Protocol:

-

Preparation of Receptor Source: A cytosol fraction containing estrogen receptors is prepared from a suitable tissue source, such as rat uteri.

-

Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (coumestrol).

-

Separation of Bound and Free Ligand: After incubation, the bound and free radiolabeled ligands are separated using methods such as hydroxylapatite or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is then determined.

dot

Caption: Workflow for a competitive binding assay.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of an estrogen receptor.

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is co-transfected with an expression vector for the estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: The transfected cells are treated with various concentrations of the test compound (coumestrol).

-

Cell Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reporter gene activity is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Cell Proliferation Assay (MCF-7 E-SCREEN Assay)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in a multi-well plate in a medium stripped of estrogens.

-

Treatment: The cells are then exposed to a range of concentrations of the test compound (coumestrol).

-

Incubation: The plates are incubated for a period of 4-6 days to allow for cell proliferation.

-

Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

-

Data Analysis: The proliferative effect is calculated relative to a control (e.g., vehicle-treated cells) and a positive control (e.g., 17β-estradiol).

Downstream Signaling and Cellular Effects

The interaction of coumestrol with estrogen receptors triggers a variety of downstream signaling pathways, leading to diverse cellular effects. Beyond the classical genomic pathway, coumestrol can also initiate rapid, non-genomic signaling cascades that originate from membrane-associated estrogen receptors. These pathways can involve the activation of protein kinases such as MAPK/ERK and PI3K/Akt, influencing cell survival, migration, and other cellular processes.[10][11]

The net effect of coumestrol on a particular cell or tissue is a complex interplay of its agonistic and antagonistic activities, the relative expression of ERα and ERβ, and the activation of both genomic and non-genomic signaling pathways. This complexity underscores the importance of a multi-faceted experimental approach to fully elucidate the mechanism of action of this potent phytoestrogen.

Conclusion

Coumestans, and coumestrol in particular, are powerful modulators of estrogen receptor signaling. Their preferential binding to ERβ and their ability to act as both agonists and antagonists make them fascinating subjects for research and potential candidates for drug development. A thorough understanding of their mechanism of action, facilitated by the experimental protocols detailed in this guide, is essential for harnessing their therapeutic potential while mitigating any potential adverse effects. The continued investigation into the intricate dance between coumestans and estrogen receptors will undoubtedly yield valuable insights into endocrine signaling and the development of novel therapeutic strategies.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumestrol - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochemicals Targeting Estrogen Receptors: Beneficial Rather Than Adverse Effects? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coumestan Derivatives with Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestans, a class of naturally occurring heterocyclic compounds, have emerged as promising scaffolds in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the anticancer properties of key coumestan derivatives, with a focus on coumestrol, wedelolactone, and psoralidin. It delves into their mechanisms of action, detailing the intricate signaling pathways they modulate to exert their cytotoxic and antiproliferative effects. This document summarizes quantitative efficacy data, provides detailed experimental protocols for their synthesis and evaluation, and includes visual representations of key cellular processes and workflows to facilitate a deeper understanding for researchers in oncology and medicinal chemistry.

Introduction to Coumestans and Their Anticancer Potential

Coumestans are a subgroup of phytoestrogens characterized by a fused furan and coumarin ring system. Their structural similarity to 17β-estradiol allows them to interact with estrogen receptors, but their biological activities extend far beyond hormonal modulation. A growing body of evidence highlights their potent anticancer effects across a range of malignancies, including breast, prostate, skin, and esophageal cancers. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, making them attractive candidates for further drug development.

Featured this compound Derivatives with Anticancer Activity

This section details the anticancer properties of three well-studied this compound derivatives.

Coumestrol

Coumestrol, found in high concentrations in sprouted legumes like soy and clover, has demonstrated significant anticancer activity, particularly against breast and skin cancers.[1][2][3] Its mechanisms of action are multifaceted and can be both estrogen receptor-dependent and -independent.

Mechanism of Action:

Coumestrol's anticancer effects are attributed to several key mechanisms:

-

Induction of Apoptosis: Coumestrol can trigger programmed cell death in cancer cells. In human breast cancer MCF-7 cells, this is mediated through a copper-dependent mechanism that generates reactive oxygen species (ROS), leading to DNA damage, upregulation of p53 and p21, and activation of caspases 9 and 3.[1] In triple-negative breast cancer cells, a ROS-independent pathway involving direct interaction with Bax/Bcl-2 proteins has been proposed.[4]

-

Cell Cycle Arrest: Coumestrol can halt the proliferation of cancer cells by arresting the cell cycle, often at the G1/S phase transition.[1]

-

Modulation of Signaling Pathways: It has been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[2]

Signaling Pathway of Coumestrol-Induced Apoptosis in MCF-7 Breast Cancer Cells

Caption: Coumestrol-induced apoptosis pathway in MCF-7 cells.

Wedelolactone

Wedelolactone, isolated from plants of the Wedelia and Eclipta species, exhibits potent anticancer activity, particularly against prostate and ovarian cancers.[5][6][7]

Mechanism of Action:

-

Induction of Caspase-Dependent Apoptosis: Wedelolactone is a known inducer of apoptosis in prostate cancer cells, a process that is dependent on the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[5][6]

-

Inhibition of 5-Lipoxygenase (5-Lox): A key mechanism of wedelolactone is its ability to inhibit the 5-Lox enzyme, which is crucial for the survival of prostate cancer cells.[6]

-

Downregulation of PKCε: It triggers apoptosis by downregulating protein kinase C epsilon (PKCε) without affecting the Akt signaling pathway.[5]

-

Interruption of c-Myc Signaling: Wedelolactone has been shown to down-regulate the expression and transcriptional activity of the c-Myc oncogene in prostate cancer cells.[8]

Signaling Pathway of Wedelolactone in Prostate Cancer Cells

Caption: Wedelolactone's mechanism in prostate cancer cells.

Psoralidin

Psoralidin, a major bioactive component of Psoralea corylifolia seeds, has demonstrated broad-spectrum anticancer activities against various cancers including esophageal, colon, and prostate cancer.[9][10]

Mechanism of Action:

-

Inhibition of Cell Proliferation and Induction of Apoptosis: Psoralidin inhibits the viability of cancer cells and induces apoptosis in a dose-dependent manner.[9]

-

Modulation of NF-κB and PI3K/Akt Signaling Pathways: In esophageal carcinoma cells, psoralidin has been shown to inhibit NF-κB activity and reduce the expression of PI3K and Akt proteins, key regulators of cell survival.[9][11]

Signaling Pathway of Psoralidin in Esophageal Carcinoma Cells

References

- 1. Cytotoxic activity of soy phytoestrogen coumestrol against human breast cancer MCF-7 cells: Insights into the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytoestrogen Coumestrol as an Anti-cancer Therapy against Triple-Negative Inflammatory Breast Cancer - ProQuest [proquest.com]

- 3. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the molecular mechanism underlying anticancer activity of coumestrol in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wedelolactone, a medicinal plant-derived this compound, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Coumestan Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestans, a class of naturally occurring heterocyclic compounds, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Structurally characterized by a four-ring system, these phytoestrogens are found in various plants, including soybeans, clover, and spinach. This technical guide provides a comprehensive overview of the preliminary investigations into the bioactivity of key coumestans, with a focus on their anti-cancer, anti-inflammatory, and estrogenic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a foundation for further exploration of the therapeutic potential of these fascinating molecules.

Anti-Cancer Activity

Several coumestans have demonstrated notable cytotoxic and anti-proliferative effects against a range of cancer cell lines. The primary mechanisms underlying their anti-cancer activity include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of Coumestans

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prominent coumestans against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

| Coumestan | Cancer Cell Line | IC50 (µM) | Reference |

| Coumestrol | SKMEL-5 (Human skin cancer) | Not explicitly quantified, but showed significant toxicity | [1] |

| B16F1 (Mouse skin cancer) | Less susceptible than SKMEL-5 | [1] | |

| Wedelolactone | A2780 (Ovarian cancer) | ~10 | [2][3] |

| A2780cisR (Cisplatin-resistant ovarian cancer) | ~11 | [2] | |

| PA-1 (Ovarian cancer) | 10 | [3] | |

| HeLa (Cervical cancer) | Not explicitly quantified, but showed cytotoxic activity | [4] | |

| Psoralidin | KB (Human oral cancer) | 88.1 | [5][6][7] |

| KBv200 (Drug-resistant oral cancer) | 86.6 | [5][6][7] | |

| K562 (Human leukemia) | 24.4 | [5][6][7] | |

| K562/ADM (Drug-resistant leukemia) | 62.6 | [5][6][7] | |

| PC-3 (Prostate cancer) | Not explicitly quantified, but inhibits cell viability | [8] | |

| DU-145 (Prostate cancer) | Not explicitly quantified, but inhibits cell viability | [8] | |

| MG63 (Osteosarcoma) | Concentration-dependent inhibition | [9] | |

| 143B (Osteosarcoma) | Concentration-dependent inhibition | [9] |

Signaling Pathways in Cancer

Coumestans exert their anti-cancer effects by modulating critical intracellular signaling pathways. Psoralidin, for instance, has been shown to inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation.[8][9][10] Wedelolactone has been reported to suppress the NF-κB signaling pathway, which is crucial for inflammation and cancer development.[11][12][13]

Estrogenic and Anti-Estrogenic Activity

Coumestans are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ). This interaction can lead to both estrogenic and anti-estrogenic effects, depending on the specific this compound, its concentration, and the target tissue.

Quantitative Data: Estrogen Receptor Binding Affinity

The binding affinity of coumestans to estrogen receptors is a key determinant of their hormonal activity. The following table presents available data on the relative binding affinity (RBA) of coumestrol.

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |